N-cyclopentyl-6-fluoropyridin-2-amine
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Overview
Description
N-cyclopentyl-6-fluoropyridin-2-amine: is a fluorinated pyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a cyclopentyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-6-fluoropyridin-2-amine typically involves the introduction of a fluorine atom into the pyridine ring followed by the attachment of a cyclopentyl group. One common method involves the use of fluorinating agents such as N-fluoropyridinium salts to introduce the fluorine atom. The cyclopentyl group can be introduced through nucleophilic substitution reactions using cyclopentyl halides .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-6-fluoropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of N-cyclopentyl-6-fluoropyridin-2-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of N-cyclopentyl-6-substituted pyridin-2-amines.
Scientific Research Applications
N-cyclopentyl-6-fluoropyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of N-cyclopentyl-6-fluoropyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity or receptor binding, influencing various biochemical pathways .
Comparison with Similar Compounds
N-cyclopentyl-3-fluoropyridin-2-amine: Similar structure but with the fluorine atom at the 3-position instead of the 6-position.
N-cyclopentyl-4-fluoropyridin-2-amine: Fluorine atom at the 4-position.
N-cyclopentyl-2-fluoropyridin-2-amine: Fluorine atom at the 2-position.
Uniqueness: N-cyclopentyl-6-fluoropyridin-2-amine is unique due to the specific positioning of the fluorine atom at the 6-position, which can significantly influence its chemical reactivity and biological activity compared to its isomers .
Properties
Molecular Formula |
C10H13FN2 |
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Molecular Weight |
180.22 g/mol |
IUPAC Name |
N-cyclopentyl-6-fluoropyridin-2-amine |
InChI |
InChI=1S/C10H13FN2/c11-9-6-3-7-10(13-9)12-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,12,13) |
InChI Key |
ZZGDROUHUWIBLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=NC(=CC=C2)F |
Origin of Product |
United States |
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